Methyl 2-(1-cyanocyclopropyl)isonicotinate
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Overview
Description
Methyl 2-(1-cyanocyclopropyl)isonicotinate is a chemical compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol . It is a derivative of isonicotinic acid and contains both a nitrile group and a cyclopropyl group, making it a unique and interesting compound for various chemical studies and applications.
Preparation Methods
The synthesis of Methyl 2-(1-cyanocyclopropyl)isonicotinate typically involves the reaction of isonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction conditions often require refluxing the mixture to ensure complete esterification. Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure high purity of the final product.
Chemical Reactions Analysis
Methyl 2-(1-cyanocyclopropyl)isonicotinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile or ester group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-(1-cyanocyclopropyl)isonicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(1-cyanocyclopropyl)isonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or other interactions with active sites, influencing the activity of the target molecule. The cyclopropyl group may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Methyl 2-(1-cyanocyclopropyl)isonicotinate can be compared with other similar compounds, such as:
Methyl nicotinate: A methyl ester of niacin used in topical preparations for muscle and joint pain.
Methyl isonicotinate: A compound used as a semiochemical for pest management.
2-Methylheptyl isonicotinate: Known for its antifungal and antibacterial properties. The uniqueness of this compound lies in its combination of a nitrile group and a cyclopropyl group, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 2-(1-cyanocyclopropyl)isonicotinate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound belongs to the class of isonicotinate derivatives. Its structure can be represented as follows:
- Chemical Formula : C11H10N2O2
- Molecular Weight : 218.21 g/mol
The presence of the cyanocyclopropyl group is significant for its biological activity, as it influences the compound's interaction with various biological targets.
Research indicates that this compound may act through multiple pathways:
- E3 Ligase Inhibition : The compound has been identified as a potential inhibitor of E3 ligases, which are crucial in the ubiquitin-proteasome system. By modulating protein degradation pathways, it could influence cellular processes such as apoptosis and cell cycle regulation .
- GSK-3 Inhibition : Studies suggest that this compound may inhibit glycogen synthase kinase 3 (GSK-3), an enzyme involved in various signaling pathways, including those related to Alzheimer's disease and diabetes .
Antiinflammatory Effects
In vitro studies have shown that this compound exhibits anti-inflammatory properties. It has been tested in models of acute inflammation, demonstrating significant inhibition of pro-inflammatory cytokines and mediators. The results are summarized in Table 1.
Compound | Activity | Mechanism |
---|---|---|
This compound | Significant reduction in paw edema | Inhibition of COX-2 activity |
Diclofenac | ED50: 4 mg/kg | Non-selective COX inhibitor |
Celecoxib | ED50: 8 mg/kg | Selective COX-2 inhibitor |
Neuroprotective Effects
The compound's inhibition of GSK-3 suggests potential neuroprotective effects, particularly relevant in neurodegenerative diseases. GSK-3 inhibition has been linked to increased neuronal survival and reduced tau phosphorylation, which is critical in Alzheimer's pathology .
Case Studies
A notable study evaluated the compound's effects on cellular models relevant to neurodegeneration. The findings indicated that treatment with this compound led to:
- Increased Neurite Outgrowth : This suggests enhanced neuronal differentiation and survival.
- Reduction in Tau Phosphorylation : Indicative of its potential role in mitigating Alzheimer's disease progression.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies indicate that this compound possesses favorable absorption and distribution characteristics. Toxicological assessments have shown low cytotoxicity at therapeutic concentrations, making it a promising candidate for further development.
Properties
Molecular Formula |
C11H10N2O2 |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
methyl 2-(1-cyanocyclopropyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C11H10N2O2/c1-15-10(14)8-2-5-13-9(6-8)11(7-12)3-4-11/h2,5-6H,3-4H2,1H3 |
InChI Key |
NQISNYCZYFQXFP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)C2(CC2)C#N |
Origin of Product |
United States |
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